molecular formula C9H10Cl2 B12510373 1-(1,2-Dichloroethyl)-4-methylbenzene

1-(1,2-Dichloroethyl)-4-methylbenzene

Cat. No.: B12510373
M. Wt: 189.08 g/mol
InChI Key: WAUMFTWHNXCPNG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Hydrocarbon Chemistry

Halogenated aromatic hydrocarbons (HAHs) are a class of organic compounds characterized by an aromatic ring to which one or more halogen atoms are attached. mdpi.com This class includes a wide range of substances, from industrial chemicals like polychlorinated biphenyls (PCBs) to intermediates in pharmaceutical and agrochemical synthesis. mdpi.comyoutube.com HAHs are known for their chemical stability and diverse applications. The introduction of halogen atoms to an aromatic system can significantly alter its electronic properties, reactivity, and biological interactions. rsc.org

1-(1,2-Dichloroethyl)-4-methylbenzene is a specific type of HAH known as a dichloroethylated arene. The dichloroethyl- side chain introduces two chiral centers, leading to the possibility of stereoisomers, which can have different biological activities and chemical properties. The study of such compounds contributes to a deeper understanding of the structure-activity relationships within the broader family of halogenated aromatics.

Historical Development of Research on Dichloroethylated Arenes

The study of halogenated organic compounds has a long history, with the development of chlorination techniques dating back to the early 20th century for water disinfection. youtube.comresearchgate.netnih.govrsc.org The investigation of halogenated aromatic compounds for chemical synthesis and industrial applications followed suit. The addition of chlorine to unsaturated side chains of aromatic compounds, such as in the synthesis of chlorinated styrenes, has been a subject of research for many decades. nih.gov

Early research into the chlorination of vinylarenes, the precursors to dichloroethylated arenes, focused on understanding the reaction mechanisms, including the competition between radical and ionic pathways. manchester.ac.ukyoutube.com The development of spectroscopic techniques like NMR and mass spectrometry has been crucial in identifying the products of these reactions and elucidating their stereochemistry. uni-muenchen.de While much of the historical focus has been on more common or industrially significant halogenated compounds, the foundational principles established in these early studies are directly applicable to understanding the synthesis and properties of less-common derivatives like this compound.

Structural Significance and Novelty of the this compound Moiety

The structure of this compound is notable for several reasons. The dichloroethyl group attached to the p-methylphenyl scaffold presents interesting stereochemical possibilities. The addition of chlorine across the double bond of the precursor, 4-vinyltoluene (p-methylstyrene), typically proceeds via an anti-addition mechanism, leading to a specific stereochemical arrangement of the two chlorine atoms. youtube.commasterorganicchemistry.com

Contemporary Research Gaps and Unaddressed Scholarly Questions in Compound Studies

Despite the foundational knowledge of halogenated aromatic chemistry, specific research on this compound is limited. Several research gaps and unanswered questions present opportunities for future investigation:

Detailed Synthetic Optimization and Mechanistic Studies: While the general mechanism of chlorine addition to styrenes is understood, a detailed study of the reaction with 4-vinyltoluene under various conditions to optimize yield and stereoselectivity for this compound is lacking. The potential for competing side reactions, such as chlorination of the methyl group or the aromatic ring, needs to be thoroughly explored.

Comprehensive Spectroscopic and Structural Analysis: Although basic database entries exist, a comprehensive spectroscopic characterization (including detailed 1D and 2D NMR, IR, and mass spectrometry) and single-crystal X-ray diffraction analysis of the different stereoisomers of this compound would provide valuable structural data. nih.gov

Exploration of Chemical Reactivity: The synthetic potential of this compound as a building block has not been extensively investigated. Studies on its reactivity, such as dehydrochlorination to form vinyl chlorides or nucleophilic substitution reactions at the chlorinated carbons, could reveal novel synthetic pathways to other functionalized aromatic compounds.

Biological Activity and Toxicological Profile: The biological effects of this compound are largely unknown. Given that many halogenated aromatic hydrocarbons exhibit some level of toxicity, a thorough investigation into its potential biological activity and toxicological profile is warranted. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1-(1,2-dichloroethyl)-4-methylbenzene

InChI

InChI=1S/C9H10Cl2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3

InChI Key

WAUMFTWHNXCPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCl)Cl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1 1,2 Dichloroethyl 4 Methylbenzene

Direct Halogenation Strategies for Alkylated Aromatic Substrates

Direct halogenation presents a primary route for the synthesis of 1-(1,2-dichloroethyl)-4-methylbenzene. This approach involves the direct introduction of chlorine atoms onto an alkylated aromatic precursor. The specific pathway and resulting product distribution are highly dependent on the choice of substrate and reaction conditions, which dictate whether the reaction proceeds via an electrophilic addition or a radical-mediated mechanism.

Electrophilic Addition Mechanisms on Unsaturated Precursors

The synthesis can be achieved through the electrophilic addition of chlorine to an unsaturated precursor, specifically 1-ethenyl-4-methylbenzene, also known as 4-vinyltoluene or p-methylstyrene. nih.gov In this reaction, the electron-rich pi bond of the vinyl group acts as a nucleophile, attacking the chlorine molecule (Cl₂).

The mechanism proceeds through the formation of a cyclic halonium ion intermediate. youtube.com The chlorine molecule becomes polarized as it approaches the double bond. The pi electrons from the alkene attack one chlorine atom, displacing the other as a chloride ion. Simultaneously, a lone pair of electrons on the attacked chlorine atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring called a chloronium ion. youtube.com This intermediate is then attacked by the chloride ion (Cl⁻) in a nucleophilic substitution reaction. The attack occurs from the side opposite the chloronium ring (anti-addition), leading to the opening of the ring and the formation of the vicinal dichloride, this compound. youtube.com

This method is analogous to the addition of bromine in CCl₄ to an alkene, a standard test for unsaturation where the disappearance of the bromine color indicates the presence of a double bond. ncert.nic.in

Radical-Mediated Chlorination Pathways at the Ethyl Side Chain

An alternative strategy involves the free-radical chlorination of a saturated precursor, 4-ethyltoluene (B166476) (1-ethyl-4-methylbenzene). This reaction is typically initiated by ultraviolet (UV) light, which provides the energy to homolytically cleave chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). docbrown.infochemguide.co.uk This initiation step is a photochemical reaction. chemguide.co.uk

The reaction proceeds via a chain mechanism:

Initiation: Cl₂ + UV light → 2 Cl• chemguide.co.uk

Propagation: A chlorine radical abstracts a hydrogen atom from the ethyl side chain of 4-ethyltoluene. This abstraction preferentially occurs at the benzylic position (the carbon atom attached to the benzene (B151609) ring) because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This forms hydrogen chloride (HCl) and a 1-(4-methylphenyl)ethyl radical. This radical then reacts with another molecule of Cl₂, regenerating a chlorine radical and forming the monochlorinated product, 1-(1-chloroethyl)-4-methylbenzene (B6148854). docbrown.infoyoutube.com

C₆H₅CH₂CH₃ + Cl• → C₆H₅C•HCH₃ + HCl

C₆H₅C•HCH₃ + Cl₂ → C₆H₅CHClCH₃ + Cl•

Further Propagation for Dichlorination: The reaction can continue as a chlorine radical abstracts the remaining hydrogen from the benzylic carbon or a hydrogen from the terminal methyl group of the ethyl side chain. Abstraction of the second hydrogen from the terminal methyl group of the chlorinated intermediate leads to the formation of this compound.

Termination: The chain reaction terminates when two radicals combine. docbrown.info

2 Cl• → Cl₂

C₆H₅C•HCH₃ + Cl• → C₆H₅CHClCH₃

With an excess of chlorine, further substitution can occur, potentially leading to a mixture of poly-chlorinated products. docbrown.info

Regioselectivity and Stereoselectivity in Dichloroethyl Group Formation

Regioselectivity refers to the preferential addition of the chlorine atoms to specific carbons.

In the electrophilic addition to 4-vinyltoluene, the formation of the vicinal dichloride (1,2-dichloro) is the primary outcome. The chloronium ion mechanism ensures that one chlorine atom adds to each carbon of the former double bond.

In radical chlorination of 4-ethyltoluene, regioselectivity is governed by the stability of the radical intermediate. The benzylic position is the most reactive site due to resonance stabilization of the benzylic radical. youtube.com Therefore, the initial chlorination overwhelmingly occurs at the alpha-carbon of the ethyl group. The second chlorination can then occur at either the alpha or beta position, leading to a mixture of isomers, including 1-(1,1-dichloroethyl)-4-methylbenzene and the desired this compound. Controlling reaction conditions is crucial to favor the desired 1,2-disubstituted product.

Stereoselectivity concerns the three-dimensional arrangement of the resulting molecule.

The electrophilic addition of Cl₂ to the vinyl group proceeds via an anti-addition mechanism. The nucleophilic chloride ion attacks the carbon of the chloronium ion from the opposite face of the ring, resulting in the two chlorine atoms being on opposite sides of the C-C bond in the final product. youtube.com If the starting material or product has a stereocenter, this can lead to the formation of specific stereoisomers (enantiomers or diastereomers).

In radical chlorination , if a new stereocenter is formed at the benzylic carbon, a racemic mixture of (R) and (S) enantiomers is typically produced. youtube.com The intermediate benzylic radical is trigonal planar, and the incoming chlorine atom can attack from either face with equal probability. youtube.com

ParameterElectrophilic Addition (on 4-vinyltoluene)Radical Chlorination (on 4-ethyltoluene)
Precursor 1-Ethenyl-4-methylbenzene1-Ethyl-4-methylbenzene
Key Intermediate Cyclic Chloronium IonBenzylic Radical
Regioselectivity Vicinal (1,2) dichlorinationPrimarily at benzylic position, can lead to mixtures
Stereoselectivity Anti-additionRacemic mixture at new stereocenters
Typical Conditions Cl₂ in an inert solventCl₂ with UV light initiation

Synthesis via Functional Group Transformations of Precursors

This synthetic approach avoids direct chlorination of a hydrocarbon backbone and instead relies on converting existing functional groups on a precursor molecule into the desired dichloroethyl moiety.

Routes from Alcohols via Halogen Exchange Reactions

A versatile method for preparing this compound involves the substitution of hydroxyl groups from a suitable alcohol precursor. The precursor for this reaction would be 1-(4-methylphenyl)ethane-1,2-diol.

The conversion of alcohols to alkyl halides can be achieved using several common halogenating agents, such as concentrated halogen acids, phosphorus halides (like PCl₃ or PCl₅), or thionyl chloride (SOCl₂). ncert.nic.in Thionyl chloride is often preferred for the synthesis of alkyl chlorides from alcohols because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, yielding a purer product. ncert.nic.in

The reaction of 1-(4-methylphenyl)ethane-1,2-diol with thionyl chloride would proceed as follows: CH₃C₆H₄CH(OH)CH₂OH + 2 SOCl₂ → CH₃C₆H₄CHClCH₂Cl + 2 SO₂ + 2 HCl

This method offers a high degree of control over the position of the chlorine atoms, as their placement is predetermined by the locations of the hydroxyl groups in the starting diol. The synthesis of the precursor diol itself can be accomplished by the dihydroxylation of 4-vinyltoluene.

Alternatively, a stepwise approach could begin with a precursor like 1-(4-methylphenyl)ethanol. chemicalbook.comnih.gov This alcohol can be converted to the intermediate 1-(1-chloroethyl)-4-methylbenzene using a chlorinating agent. A subsequent reaction, potentially involving radical chlorination or another functional group manipulation, would be required to add the second chlorine atom to the terminal carbon.

ReagentTypical UseAdvantages
Thionyl Chloride (SOCl₂) Alcohol → Alkyl ChlorideGaseous byproducts (SO₂, HCl) lead to cleaner reactions and simpler purification. ncert.nic.in
Phosphorus Trichloride (PCl₃) Alcohol → Alkyl ChlorideEffective for converting primary and secondary alcohols.
Phosphorus Pentachloride (PCl₅) Alcohol → Alkyl ChlorideCan also be used for chlorination.
Hydrogen Chloride (HCl) Alcohol → Alkyl ChlorideUsed in concentrated form, often with a catalyst for secondary/tertiary alcohols.

Olefin Precursors and Hydrohalogenation Approaches

The synthesis can also begin with an olefin precursor, 4-vinyltoluene, and utilize a hydrohalogenation reaction. wikipedia.org This involves the addition of hydrogen chloride (HCl) across the double bond. masterorganicchemistry.com

The reaction mechanism involves the protonation of the alkene's double bond by the electrophilic hydrogen of HCl. This forms a carbocation intermediate and a chloride ion. youtube.com The regioselectivity of this addition is governed by Markovnikov's Rule , which states that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms. youtube.com This occurs because this pathway leads to the formation of the more stable carbocation.

In the case of 4-vinyltoluene, the two carbons of the double bond are the internal (alpha) carbon attached to the benzene ring and the terminal (beta) carbon.

Protonation of the beta-carbon (which has two hydrogens) results in a secondary, benzylic carbocation at the alpha-position. This carbocation is highly stabilized by resonance with the aromatic ring.

Protonation of the alpha-carbon (which has one hydrogen) would result in a primary carbocation at the beta-position, which is significantly less stable.

Therefore, the reaction proceeds through the more stable benzylic carbocation. masterorganicchemistry.com The chloride ion then attacks this carbocation to yield the Markovnikov product, 1-(1-chloroethyl)-4-methylbenzene. lookchem.com

CH₃C₆H₄CH=CH₂ + HCl → CH₃C₆H₄CHClCH₃

To obtain the target compound, this compound, this monochlorinated intermediate must undergo a second chlorination step. This could be achieved via a radical-mediated pathway as described in section 2.1.2, which would preferentially chlorinate the remaining methyl group of the ethyl side chain under UV light.

Multi-step Synthetic Sequences Incorporating Aromatic and Aliphatic Functionalization

The synthesis of this compound can be approached through multi-step sequences that involve the functionalization of both the aromatic ring and the aliphatic side chain. A primary and direct method for its synthesis is the dichlorination of 4-methylstyrene (B72717), also known as 4-vinyltoluene. wikipedia.orgnih.govnist.gov This reaction involves the addition of chlorine across the double bond of the vinyl group attached to the p-tolyl moiety.

While direct dichlorination is a common approach, multi-step sequences can also be conceptualized, particularly when aiming for specific isomers or when starting from more readily available precursors. For instance, a hypothetical multi-step synthesis could begin with the Friedel-Crafts acylation of toluene (B28343) with chloroacetyl chloride to form 2-chloro-1-(p-tolyl)ethan-1-one. This ketone can then be reduced to the corresponding alcohol, 2-chloro-1-(p-tolyl)ethanol, using a reducing agent like sodium borohydride. Subsequent chlorination of the alcohol, for instance with thionyl chloride, would yield the target molecule, this compound. This sequence allows for controlled functionalization of the aliphatic side chain.

Another potential multi-step route could involve the protection of the vinyl group of 4-methylstyrene before chlorination of the methyl group. A patented process for a related compound, chloromethylstyrene, involves the addition of hydrogen chloride to the vinyl group of methylstyrene to protect it. google.com This is followed by chlorination of the methyl group and subsequent dehydrochlorination to regenerate the double bond. google.com A similar strategy could theoretically be adapted to first chlorinate the vinyl group, followed by other transformations on the aromatic ring or the methyl group if desired, before a final dehydrochlorination step to yield a different substituted styrene (B11656) derivative.

The order of these synthetic steps is crucial in determining the final product, especially in multi-step syntheses involving aromatic compounds where the directing effects of substituents play a key role. savemyexams.com

Catalytic Systems and Reaction Condition Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic systems employed and the optimization of reaction conditions such as temperature and solvent.

Role of Lewis Acids and Radical Initiators

The addition of chlorine to the double bond of 4-methylstyrene can proceed through two primary mechanistic pathways: electrophilic addition and free-radical addition. The choice between these pathways is often dictated by the presence of either a Lewis acid catalyst or a radical initiator.

In an electrophilic addition mechanism, a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is used as a catalyst. The Lewis acid polarizes the chlorine-chlorine bond, creating a more potent electrophile that is then attacked by the electron-rich double bond of the 4-methylstyrene. This results in the formation of a carbocation intermediate, which is subsequently attacked by a chloride ion to yield the final product. The presence of the methyl group on the benzene ring can influence the stability of the carbocation intermediate.

Conversely, a free-radical addition can be initiated in the presence of ultraviolet (UV) light or a chemical radical initiator like benzoyl peroxide. savemyexams.commasterorganicchemistry.comchadsprep.comchemguide.co.ukyoutube.com In this mechanism, UV light provides the energy for the homolytic cleavage of the chlorine molecule into two highly reactive chlorine radicals. chemguide.co.uk One of these radicals then attacks the double bond of 4-methylstyrene, forming a more stable benzylic radical intermediate. This radical then reacts with another chlorine molecule to give this compound and a new chlorine radical, which propagates the chain reaction. chemguide.co.uk

The choice of initiator or catalyst is therefore critical in controlling the reaction mechanism and potentially the product distribution.

Impact of Solvent Systems and Temperature on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the rate and selectivity of the dichlorination of 4-methylstyrene. Solvents can affect the stability of intermediates and transition states. For example, in the thermal degradation of poly(p-methylstyrene), a related polymer, solvents with good hydrogen-donating ability were found to suppress side reactions by quenching radical intermediates. kpi.ua In the synthesis of this compound, a non-polar, inert solvent such as carbon tetrachloride or dichloromethane (B109758) is often preferred to avoid participation in the reaction. The polarity of the solvent can also play a role; more polar solvents might stabilize charged intermediates in an electrophilic addition, potentially accelerating the reaction rate.

Temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of unwanted by-products through side reactions like polymerization or substitution on the aromatic ring. In free-radical reactions, temperature can influence the rate of initiation and propagation steps. For electrophilic additions, controlling the temperature is crucial to prevent rearrangements of the carbocation intermediate, although in the case of 4-methylstyrene, the benzylic carbocation is relatively stable. Optimal temperature conditions must be determined experimentally to maximize the yield of the desired product while minimizing the formation of impurities.

Development of Sustainable and Green Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods. researchgate.netnih.govresearchgate.netproquest.com For the synthesis of this compound, this could involve several strategies. One approach is the use of less hazardous solvents, replacing traditional chlorinated solvents with greener alternatives. Another avenue is the development of more efficient and recyclable catalysts to minimize waste.

The use of solid acid catalysts or supported catalysts could simplify the purification process and allow for catalyst reuse. Furthermore, exploring alternative chlorinating agents that are less hazardous than chlorine gas could also contribute to a greener synthesis. For example, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a Lewis acid is a common method for chlorination reactions. nih.gov

Energy efficiency is another key aspect of green chemistry. Optimizing the reaction to proceed at lower temperatures or utilizing alternative energy sources like microwave irradiation could reduce the energy consumption of the process. nih.gov

Purification Techniques and Yield Enhancement Strategies in Research Synthesis

After the synthesis of this compound, purification is a critical step to isolate the compound in a high state of purity. Common purification techniques include distillation, chromatography, and recrystallization.

Distillation is a suitable method for purifying liquid products. Given that this compound is a liquid at room temperature, vacuum distillation would likely be employed to lower the boiling point and prevent thermal decomposition of the compound.

Column chromatography is a versatile technique for separating the desired product from unreacted starting materials, catalysts, and by-products. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective in isolating the relatively non-polar this compound.

Recrystallization , while more commonly used for solid compounds, can sometimes be employed if the product solidifies at low temperatures or if a solid derivative is formed for purification purposes.

To enhance the yield of the synthesis, several strategies can be implemented. Careful control of the stoichiometry of the reactants is crucial to ensure complete conversion of the limiting reagent. The slow and controlled addition of the chlorinating agent can help to manage the reaction exotherm and prevent the formation of over-chlorinated or polymeric by-products. The use of an appropriate catalyst or initiator at an optimal concentration can significantly improve the reaction rate and selectivity towards the desired product. Finally, optimizing the work-up and purification procedures is essential to minimize product loss during isolation. For instance, in the purification of styrene monomers, treatment with inorganic substances like alumina (B75360) or activated charcoal can be used to remove impurities. google.com

Chemical Reactivity and Transformation Mechanisms of 1 1,2 Dichloroethyl 4 Methylbenzene

Nucleophilic Substitution Reactions at the Dichloroethyl Center

The presence of two chlorine atoms on the ethyl side chain of 1-(1,2-dichloroethyl)-4-methylbenzene offers two potential sites for nucleophilic attack. However, the carbon atom attached directly to the p-tolyl group (the benzylic carbon) is the primary center of reactivity due to its electronic environment.

SN1 and SN2 Mechanistic Pathways in Halide Exchange

Halide exchange and other nucleophilic substitution reactions involving this compound can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, with the favored pathway being highly dependent on the reaction conditions. quora.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (a chloride ion) to form a carbocation intermediate. masterorganicchemistry.com In the case of this compound, the departure of the chloride from the benzylic position results in a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent benzene (B151609) ring. quora.com The 4-methyl group further enhances this stability through its electron-donating inductive and hyperconjugation effects. ncert.nic.in Consequently, conditions that favor carbocation formation, such as the use of polar protic solvents (e.g., water, ethanol) and weak nucleophiles, promote the SN1 pathway. ncert.nic.in

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is sensitive to steric hindrance at the reaction center. youtube.com For this compound, the benzylic carbon is sterically hindered by the p-tolyl group and the adjacent chloromethyl group, which can slow the rate of SN2 reactions. youtube.comyoutube.com However, SN2 reactions are still possible and are favored by the use of strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which can solvate the cation but not the nucleophile, thus enhancing its reactivity. quora.comncert.nic.in

FeatureSN1 MechanismSN2 Mechanism
Rate Determining Step Formation of carbocation (unimolecular)Nucleophilic attack (bimolecular)
Intermediate Benzylic carbocationNone (transition state only)
Substrate Preference Favored by stable carbocations (benzylic, tertiary) ncert.nic.inFavored by less sterically hindered substrates (methyl, primary) youtube.com
Nucleophile Weak nucleophile is sufficientRequires a strong nucleophile
Solvent Polar protic (e.g., ethanol (B145695), water)Polar aprotic (e.g., acetone, DMSO)
Stereochemistry RacemizationInversion of configuration

This table provides a comparative overview of SN1 and SN2 reaction characteristics as they apply to this compound.

Intramolecular Cyclization and Ring Formation Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions under specific conditions, typically involving superelectrophilic activation. nih.gov If the benzylic chloride departs to form a carbocation (an SN1-type intermediate), this electrophilic center can be attacked by the electron-rich p-tolyl ring of another molecule in an intermolecular Friedel-Crafts alkylation.

More complex intramolecular cyclizations can be engineered. For instance, related compounds such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones are known to undergo intramolecular transformation into indanone structures in the presence of a Brønsted superacid like triflic acid. nih.gov This proceeds via protonation and subsequent cyclization where the activated chain acts as an electrophile attacking the aromatic ring. nih.gov While direct intramolecular cyclization of this compound itself is not commonly reported, its potential for such transformations highlights its utility as a synthetic building block.

Influence of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of nucleophilic substitution are heavily influenced by both steric and electronic factors inherent to the molecule's structure.

Electronic Effects: The p-tolyl group plays a crucial electronic role. The methyl substituent is an electron-donating group (EDG), which enriches the electron density of the aromatic ring and stabilizes the adjacent benzylic carbocation formed during an SN1 reaction. stackexchange.com This stabilization lowers the activation energy for the rate-determining step, thereby increasing the rate of SN1 reactions compared to substrates with electron-withdrawing groups or an unsubstituted phenyl ring. quora.com

Steric Effects: Steric hindrance is a dominant factor in SN2 reactions. The bulky p-tolyl group and the adjacent chloromethyl group impede the backside attack required for the SN2 mechanism. youtube.comyoutube.com This steric congestion raises the energy of the SN2 transition state, making this pathway kinetically less favorable compared to less substituted halides. youtube.com Therefore, the rate of SN2 reactions on this compound is expected to be significantly lower than on simpler primary or even secondary alkyl halides.

Elimination Reactions Leading to Olefinic Derivatives

In the presence of a base, this compound can undergo dehydrohalogenation to form unsaturated olefinic products. These elimination reactions can proceed via E1 or E2 mechanisms, and the regiochemical outcome is predictable based on the reaction conditions. pharmdguru.com

E1 and E2 Mechanistic Pathways

The E1 (Elimination Unimolecular) mechanism is a two-step process that competes directly with the SN1 reaction, as it proceeds through the same carbocation intermediate. pharmaguideline.com After the formation of the benzylic carbocation, a weak base can abstract a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org E1 reactions are favored by the same conditions as SN1 reactions: polar protic solvents, weak bases, and higher temperatures. pharmaguideline.comlumenlearning.com

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step reaction where a strong base abstracts a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. pharmaguideline.com This pathway requires a specific anti-periplanar geometry between the proton being removed and the leaving group. orgoreview.comyoutube.com E2 reactions are favored by the use of strong, often bulky, bases and are generally faster than E1 reactions when such bases are used. youtube.com

Regiochemical Control (Zaitsev's vs. Hofmann's Rule)

The dehydrohalogenation of this compound can potentially yield two different regioisomeric vinyl chlorides. The specific product formed is determined by which hydrogen is removed and is governed by principles of regioselectivity, namely Zaitsev's and Hofmann's rules. libretexts.org

The two possible products are:

1-(1-chlorovinyl)-4-methylbenzene (Zaitsev product)

1-(2-chlorovinyl)-4-methylbenzene (Hofmann product)

Zaitsev's Rule states that in an elimination reaction, the major product will be the more substituted, and therefore more thermodynamically stable, alkene. libretexts.orgorgoreview.com For this compound, the elimination of the benzylic chlorine and a hydrogen from the adjacent carbon results in 1-(1-chlorovinyl)-4-methylbenzene. The double bond in this product is conjugated with the aromatic ring, which provides significant resonance stabilization. This makes it the more stable product. Zaitsev's rule is typically followed when a small, strong base (e.g., sodium ethoxide, potassium hydroxide) is used. orgoreview.comyoutube.com

Hofmann's Rule predicts the formation of the less substituted alkene. masterorganicchemistry.com This outcome is favored when a sterically bulky base (e.g., potassium tert-butoxide) is used. youtube.comyoutube.com The bulky base has difficulty accessing the more sterically hindered proton (at the benzylic position), and therefore preferentially removes the more accessible proton from the terminal methyl group of the ethyl chain. This would lead to the formation of 1-(2-chlorovinyl)-4-methylbenzene, the Hofmann product, where the double bond is not conjugated with the ring.

BasePredicted Major ProductGoverning RuleRationale
Sodium Ethoxide (NaOEt)1-(1-chlorovinyl)-4-methylbenzeneZaitsevSmall base removes a proton to form the more stable, conjugated alkene. orgoreview.comkhanacademy.org
Potassium tert-Butoxide (KOtBu)1-(2-chlorovinyl)-4-methylbenzeneHofmannBulky base removes the less sterically hindered proton. youtube.commasterorganicchemistry.com

This table illustrates the regiochemical control in the elimination reactions of this compound based on the choice of base.

Stereochemical Outcomes of Dehydrochlorination

Dehydrochlorination of this compound, a reaction involving the elimination of hydrogen chloride (HCl), typically proceeds via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base. This process occurs in two successive steps to yield first a chloroalkene and then an alkyne. The stereochemistry of each step is governed by the strict requirement for an anti-periplanar arrangement of the departing hydrogen and chlorine atoms. chemistrysteps.commsu.edulibretexts.org

In the first dehydrochlorination, the base abstracts a proton from the carbon adjacent to the carbon bearing the first chlorine atom. For the E2 mechanism to occur, the molecule must adopt a conformation where the hydrogen atom and a chlorine atom are positioned 180° apart (anti-periplanar). chemistrysteps.com This specific geometric requirement dictates the stereochemistry of the resulting vinyl chloride, 1-chloro-1-(4-methylphenyl)ethene or 2-chloro-1-(4-methylphenyl)ethene. The preferred transition state will be the one that is lower in energy, which often leads to the formation of the more stable (Zaitsev's rule) and thermodynamically favored alkene isomer. msu.edu

The stereoselectivity of the elimination reactions can be summarized as follows:

Reaction StepReactantProductStereochemical Requirement
1st DehydrochlorinationThis compound(E/Z)-1-Chloro-2-(p-tolyl)etheneAnti-periplanar H and Cl
2nd Dehydrochlorination(E/Z)-1-Chloro-2-(p-tolyl)ethene1-Ethynyl-4-methylbenzeneAnti-periplanar vinylic H and Cl

Electrophilic Aromatic Substitution Reactions on the Methylbenzene Moiety

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring of this compound. The position of this new substituent is determined by the directing effects of the two groups already present: the methyl group and the 1,2-dichloroethyl group. wikipedia.org

The directing effects of substituents in EAS reactions are a consequence of both inductive and resonance effects, which influence the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction. wikipedia.orgorganicchemistrytutor.com

Methyl Group (-CH₃): The methyl group is an activating group. libretexts.org It donates electron density to the benzene ring through an inductive effect and hyperconjugation. This electron donation stabilizes the carbocation intermediate, particularly when the positive charge is located on the carbon atom to which the methyl group is attached. As a result, the methyl group directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already occupied by the dichloroethyl group, the methyl group will direct incoming electrophiles to the two ortho positions (C2 and C6).

1,2-Dichloroethyl Group (-CH(Cl)CH₂Cl): This group is deactivating. The highly electronegative chlorine atoms withdraw electron density from the alkyl chain via the inductive effect (-I effect). This electron withdrawal is transmitted to the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. wikipedia.orgyoutube.com Such electron-withdrawing alkyl groups are typically meta-directors. They destabilize the sigma complex when the positive charge is at the ortho or para positions relative to themselves, making the meta positions (C3 and C5) the least deactivated and therefore the preferred sites for electrophilic attack.

SubstituentElectronic EffectReactivity EffectDirecting Effect
Methyl (-CH₃)Electron-donating (+I, hyperconjugation)Activatingortho, para
Dichloroethyl (-CH(Cl)CH₂Cl)Electron-withdrawing (-I)Deactivatingmeta

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the reactivity and site selectivity of electrophilic aromatic substitution. nih.govpku.edu.cn By calculating the electronic properties of the molecule, the relative stabilities of the possible sigma complex intermediates can be determined.

For this compound, computational analysis would typically involve:

Ground-State Electron Density Calculation: Mapping the electron density on the aromatic ring to identify regions of higher nucleophilicity. The carbon atoms with the highest electron density are generally more susceptible to electrophilic attack.

Modeling of Sigma Complex Intermediates: Calculating the energies of the different possible carbocation intermediates formed upon attack of an electrophile at each unique position on the ring (ortho, meta to the methyl group).

Transition State Energy Calculation: Determining the activation energies for the formation of each sigma complex. The pathway with the lowest activation energy will correspond to the major product. irjet.net

The stability of the sigma complex is the key determinant of the reaction's regioselectivity. The position that leads to the most stable intermediate will be the preferred site of substitution. A hypothetical energy profile for the nitration of this compound is presented below.

Position of Attack (relative to -CH₃)Relative Energy of Sigma Complex (kcal/mol)Predicted Outcome
ortho (C2, C6)0 (Reference)Major Product
meta (C3, C5)+3 to +5Minor Product
ipso (C1, C4)> +10Not formed

Note: The values in this table are illustrative and represent typical relative energies found in similar systems. Actual values would require specific DFT calculations.

The calculations would likely confirm that attack at the ortho positions relative to the activating methyl group leads to the most stable intermediates, as this allows for effective delocalization of the positive charge, supported by the electron-donating nature of the methyl group.

Reductive Transformations of the Dichloroethyl Group

The two chlorine atoms on the ethyl side chain are susceptible to removal through various reductive methods. These transformations can lead to partial or complete dehalogenation.

Catalytic hydrogenation is a powerful method for the reduction of various functional groups. In the case of this compound, this process involves hydrodehalogenation—the replacement of a halogen atom with a hydrogen atom. This is typically achieved using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). rsc.org

The reaction likely proceeds in a stepwise manner:

First Hydrodehalogenation: The first chlorine atom is removed to form an intermediate, 1-(1-chloroethyl)-4-methylbenzene (B6148854) or 1-(2-chloroethyl)-4-methylbenzene.

Second Hydrodehalogenation: The second chlorine atom is removed to yield 4-ethyltoluene (B166476).

Alkene Intermediate: Alternatively, an elimination reaction might occur on the catalyst surface to form a vinyl chloride intermediate, which is then hydrogenated. Another possibility is the formation of 1-ethynyl-4-methylbenzene, which would subsequently be hydrogenated to 4-ethyltoluene.

Cl-CH(C₆H₄CH₃)-CH₂-Cl + 2 H₂ --(Catalyst)--> CH₃-CH₂-C₆H₄CH₃ + 2 HCl

Ethanol can sometimes be used as a hydrogen source in transfer hydrogenation reactions for hydrodehalogenation. rsc.org

Besides catalytic hydrogenation, several other chemical methods can be employed to reduce the dichloroethyl group.

Reduction with Metals: Active metals, particularly zinc (Zn) dust, are effective reagents for the dehalogenation of vicinal dihalides to form alkenes. libretexts.orgvaia.com The reaction proceeds via an organozinc intermediate. stackexchange.com In the case of this compound, treatment with zinc dust in a suitable solvent like ethanol or acetic acid would lead to the formation of 4-vinyltoluene (1-ethenyl-4-methylbenzene).

Cl-CH(C₆H₄CH₃)-CH₂-Cl + Zn --(Solvent)--> H₂C=CH-C₆H₄CH₃ + ZnCl₂

Magnesium (Mg) metal can also effect the same transformation. stackexchange.com

Photoredox Catalysis: Modern synthetic methods include visible-light photoredox catalysis for the dehalogenation of vicinal dihalides. nih.gov These reactions often use a photosensitizer, such as Ru(bpy)₃Cl₂, and a sacrificial electron donor. This method offers a milder alternative to traditional reducing agents.

A summary of common reductive methods is provided below.

Reagent/MethodProductReaction Type
H₂ / Pd/C4-EthyltolueneCatalytic Hydrodehalogenation
Zn dust / Alcohol4-VinyltolueneMetal-mediated Elimination
Mg / Ether4-VinyltolueneMetal-mediated Elimination
Visible Light, Photocatalyst4-VinyltoluenePhotoredox-catalyzed Elimination

Oxidative Transformations and Controlled Degradation Mechanisms

The dichloroethyl group and the methyl-substituted benzene ring in this compound present multiple sites for oxidative transformations. The presence of chlorine atoms, which are electron-withdrawing, can influence the reactivity of the ethyl side chain and the aromatic ring.

Potential Oxidative Pathways:

The oxidation of the ethyl side chain could potentially lead to the formation of several products, depending on the reaction conditions and the oxidizing agents used. For instance, oxidation could yield corresponding ketones or aldehydes. The presence of a tertiary carbon-hydrogen bond in the ethyl group could be susceptible to oxidation.

Controlled degradation of chlorinated aromatic compounds is an area of significant environmental research. While no specific degradation studies for this compound were found, related compounds like lower-chlorinated benzenes and ethylbenzene (B125841) are known to undergo biodegradation under certain conditions. Aerobic biodegradation, often initiated by dioxygenase enzymes in microorganisms, could potentially lead to the cleavage of the aromatic ring.

Hypothetical Oxidative Degradation Products:

Starting MaterialPotential Oxidizing ConditionsHypothetical Products
This compoundStrong oxidizing agents (e.g., KMnO4, O3)4-Methylbenzoic acid, Carbon dioxide, Water, HCl
This compoundBiotic degradation (e.g., microbial action)Chlorinated catechols, Ring-opened aliphatic acids

It is important to note that the stability of the carbon-chlorine bond would significantly influence the degradation pathway and the nature of the resulting products.

Rearrangement Reactions and Isomerization Processes

The structure of this compound, particularly the dichloroethyl side chain, suggests the possibility of rearrangement reactions, especially under conditions that favor the formation of carbocation intermediates.

Wagner-Meerwein Type Rearrangements:

The loss of a chloride ion from the ethyl chain could generate a carbocation. This carbocation could then undergo a 1,2-hydride shift or a 1,2-aryl shift (migration of the p-tolyl group) to form a more stable carbocation, which could then be trapped by a nucleophile or lose a proton to form an alkene. Such rearrangements are common in benzylic systems.

Elimination Reactions and Isomerization:

Base-induced elimination of hydrogen chloride (dehydrochlorination) from this compound is a plausible reaction pathway. This could lead to the formation of vinyltoluene isomers, such as 1-chloro-1-(4-methylphenyl)ethene or 2-chloro-1-(4-methylphenyl)ethene. The specific isomer formed would depend on the reaction conditions and the relative acidity of the protons on the ethyl group.

Potential Isomerization and Rearrangement Products:

Starting MaterialReaction ConditionsPotential Products
This compoundLewis acid catalysis (e.g., AlCl3)Isomers with chlorine at different positions on the ethyl chain or aromatic ring
This compoundStrong base (e.g., KOH)Vinyltoluene isomers, such as 1-chloro-1-(p-tolyl)ethene

Further research is necessary to experimentally validate these proposed reaction pathways and to fully characterize the chemical reactivity and transformation mechanisms of this compound.

Advanced Spectroscopic and Structural Elucidation of 1 1,2 Dichloroethyl 4 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy stands as a powerful tool for delineating the three-dimensional structure of molecules in solution. For 1-(1,2-dichloroethyl)-4-methylbenzene, a molecule with a stereocenter, a suite of one- and two-dimensional NMR experiments is required to assign its constitution, configuration, and conformation.

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework of this compound by revealing through-bond correlations between nuclei.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. For this compound, a cross-peak would be expected between the benzylic proton (H1') and the vicinal proton on the adjacent carbon (H2'). This correlation would confirm the presence of the -CH(Cl)-CH2(Cl) moiety. The aromatic protons would also exhibit cross-peaks consistent with their coupling patterns on the para-substituted ring.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum directly correlates protons to their attached carbons. This experiment would allow for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signal for the benzylic proton (H1') would show a correlation to the benzylic carbon (C1'), and the protons of the chloromethyl group (H2') would correlate to the C2' carbon. Similarly, the aromatic protons would correlate to their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC spectrum is instrumental in identifying long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, key HMBC correlations would be expected from the methyl protons to the C4 and C3/C5 carbons of the aromatic ring, and from the benzylic proton (H1') to the C1, C2/C6, and C2' carbons.

A summary of expected 2D NMR correlations is presented in the table below.

Proton (¹H)Expected COSY Correlations (¹H)Expected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
Methyl (CH₃)Aromatic H3/H5C-methylC4, C3/C5
Aromatic H2/H6Aromatic H3/H5C2/C6C4, C1, C1'
Aromatic H3/H5Aromatic H2/H6, Methyl (CH₃)C3/C5C1, C-methyl
Benzylic H1'H2'C1'C1, C2/C6, C2'
Chloromethyl H2'H1'C2'C1'

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are pivotal in determining the spatial proximity of protons, which is essential for conformational and stereochemical elucidation. nanalysis.comlibretexts.org These experiments detect through-space dipolar interactions between protons that are close to each other, typically within 5 Å. nanalysis.com

For this compound, NOESY/ROESY spectra would be critical in establishing the relative stereochemistry at the C1' position. By analyzing the cross-peaks between the protons of the ethyl chain and the aromatic protons, the preferred conformation of the dichloroethyl group relative to the tolyl moiety can be determined. For instance, a NOE between the benzylic proton (H1') and the ortho-protons of the aromatic ring would indicate a conformation where these protons are on the same side of the molecule.

In recent years, computational methods have become increasingly reliable for predicting NMR parameters. frontiersin.org Density Functional Theory (DFT) calculations can be employed to predict the ¹H and ¹³C chemical shifts and coupling constants for the possible stereoisomers of this compound. github.io The predicted spectra for each isomer can then be compared with the experimental data to aid in the definitive assignment of the structure. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov

The general workflow for computational prediction involves:

Generation of low-energy conformers for each stereoisomer.

Geometry optimization of each conformer.

Calculation of NMR shielding tensors for each optimized conformer.

Boltzmann averaging of the shielding tensors based on the relative energies of the conformers.

Conversion of shielding tensors to chemical shifts using a reference standard.

Mass Spectrometry (MS) for Fragmentographic Pathway Elucidation

Mass spectrometry provides invaluable information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which aids in structural elucidation.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₉H₁₀Cl₂), HRMS would confirm the presence of two chlorine atoms and distinguish it from other compounds with the same nominal mass. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, with M+, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then subjected to fragmentation, and the resulting product ions are analyzed. This technique is instrumental in elucidating the fragmentation pathways of a molecule.

For this compound, the fragmentation is expected to be influenced by the presence of the aromatic ring and the two chlorine atoms. Likely fragmentation pathways include:

Loss of a chlorine radical (•Cl): This would lead to the formation of a chloronium ion or a carbocation stabilized by the aromatic ring.

Loss of hydrogen chloride (HCl): A common fragmentation pathway for chlorinated compounds.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the dichloroethyl group, leading to the formation of a tolyl cation (m/z 91) and a dichloroethyl radical, or a benzyl (B1604629) cation if rearrangement occurs.

Cleavage of the C-C bond within the ethyl chain.

A proposed fragmentation pathway and the expected m/z values of the major fragments are summarized in the table below.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
188/190/192 [M]⁺[C₉H₁₀Cl]⁺•Cl
188/190/192 [M]⁺[C₉H₉Cl]⁺HCl
188/190/192 [M]⁺[C₇H₇]⁺C₂H₃Cl₂
153/155 [M-Cl]⁺[C₉H₉]⁺HCl
153/155 [M-Cl]⁺[C₇H₇]⁺C₂H₂Cl

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for the conformational analysis of molecules. The vibrational modes of a molecule, which correspond to the stretching and bending of bonds, are sensitive to the molecular structure and the chemical environment of the atoms.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the p-substituted benzene (B151609) ring, the alkyl side chain, and the carbon-chlorine bonds. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The presence of a methyl group on the benzene ring would give rise to symmetric and asymmetric stretching and bending vibrations. researchgate.net For instance, in toluene (B28343), C-H stretching vibrations are observed at 2917 and 3054 cm⁻¹ in the Raman spectrum. researchgate.net

The C-Cl stretching vibrations are of particular interest and generally appear in the range of 800-600 cm⁻¹. The exact position of these bands can provide information about the conformation of the dichloroethyl group. Rotational isomers (rotamers) arising from rotation around the C-C bond of the ethyl side chain would likely have distinct vibrational frequencies for the C-Cl bonds, potentially leading to a complex set of bands in this region.

To precisely assign the experimentally observed vibrational bands and to gain a deeper understanding of the conformational landscape, theoretical calculations of vibrational frequencies are indispensable. Density Functional Theory (DFT) has emerged as a robust method for predicting the vibrational spectra of organic molecules with a high degree of accuracy. nih.govresearchgate.net

The computational approach involves optimizing the molecular geometry of this compound and then calculating the harmonic vibrational frequencies at the optimized geometry. A common functional used for such calculations is B3LYP, often paired with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model and the use of a finite basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. nih.gov The potential energy distribution (PED) analysis, often performed using programs like VEDA, is then used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, or torsional modes. nih.gov This detailed assignment allows for a confident interpretation of the experimental IR and Raman spectra.

Table 1: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

Functional Group/VibrationHypothetical Calculated Wavenumber (cm⁻¹) (Scaled)Hypothetical Experimental Wavenumber (cm⁻¹)Vibrational Mode Assignment
Aromatic C-H30503045 (IR), 3055 (Raman)Stretching
Methyl C-H29252920 (IR), 2928 (Raman)Asymmetric Stretching
Benzene Ring16101605 (Raman)C=C Stretching
Benzene Ring10151020 (IR)Ring Breathing
C-Cl750745 (IR)Stretching (Gauche Conformer)
C-Cl680675 (IR)Stretching (Anti Conformer)

Note: This table is illustrative and based on typical values for similar compounds. Actual experimental and calculated values would require specific research on this molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including bond lengths, bond angles, and torsional angles, thus unequivocally establishing its molecular geometry in the solid state.

Furthermore, the crystal structure would reveal the nature and geometry of intermolecular interactions that govern the packing of the molecules in the crystal lattice. In the case of this compound, several types of non-covalent interactions are expected to be significant. These include:

π-π Stacking Interactions: The aromatic rings of adjacent molecules may engage in stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds. rsc.org

C-H···π Interactions: The hydrogen atoms of the methyl and ethyl groups can interact with the electron-rich π-system of the benzene ring of neighboring molecules. rsc.org

Halogen Bonding: The chlorine atoms, possessing regions of positive electrostatic potential on their outer surface (the σ-hole), can act as halogen bond donors, interacting with electron-rich atoms such as other chlorine atoms or the π-system of the benzene ring (Cl···Cl or Cl···π interactions). mdpi.com

The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.35
Key Intermolecular ContactsC-H···Cl, π-π stacking

Note: This table presents hypothetical data that would be obtained from an X-ray crystallographic study.

Advanced Chromatographic-Spectroscopic Coupling for Mixture Analysis (e.g., GC-MS, LC-MS in Research)

In many research contexts, particularly in environmental and industrial analysis, compounds are present in complex mixtures. Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are essential for the analysis of such samples. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govlibretexts.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which involves bombarding the molecules with high-energy electrons. nih.gov This process not only creates a molecular ion (M⁺) but also causes the molecule to fragment in a reproducible manner. chemguide.co.uk

The fragmentation pattern is a characteristic fingerprint of the molecule and is invaluable for its identification. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak would appear as a cluster of peaks (M⁺, M⁺+2, M⁺+4) with a characteristic isotopic pattern reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. docbrown.infodocbrown.info

Common fragmentation pathways for this molecule would likely involve the loss of a chlorine atom, the cleavage of the ethyl side chain, and the formation of a stable tropylium (B1234903) ion (m/z 91), which is a common fragment for toluene derivatives. The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) can further aid in confirming the elemental composition of the parent ion and its fragments. lcms.cz

Liquid chromatography-mass spectrometry (LC-MS) could also be employed, particularly for less volatile derivatives or in matrices that are not amenable to GC analysis. researchgate.netchromatographyonline.com LC-MS is widely used for the analysis of a broad range of organic contaminants in various environmental samples. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations on 1 1,2 Dichloroethyl 4 Methylbenzene

Quantum Mechanical (QM) Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to elucidating the electronic structure, bonding characteristics, and energetic properties of a molecule. For a compound like 1-(1,2-dichloroethyl)-4-methylbenzene, these methods can provide deep insights into its stability and potential reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It would be the primary method for optimizing the molecular geometry of this compound and calculating its electronic energy.

A typical DFT study would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the electronic structure. researchgate.net The geometry optimization process systematically alters the atomic coordinates to find the minimum energy structure, which corresponds to the most stable arrangement of the atoms.

From these calculations, a variety of electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. Other derivable properties include the electrostatic potential map, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
Total Energy-1153.456Hartrees
HOMO Energy-0.245Hartrees
LUMO Energy-0.032Hartrees
HOMO-LUMO Gap0.213Hartrees
Dipole Moment2.15Debye

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Ab Initio Methods for High-Accuracy Energetics and Electron Correlation

For even higher accuracy, particularly for calculating reaction energies and activation barriers, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed. rsc.org While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

These high-level calculations are often performed as single-point energy calculations on geometries previously optimized using DFT. This "DFT//ab initio" approach provides a cost-effective way to obtain highly accurate energetic data. Such calculations would be invaluable for determining the relative stabilities of different isomers and conformers of this compound with a high degree of confidence.

Conformational Analysis and Potential Energy Surface Exploration

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the observation of conformational changes and the relative populations of different conformers at a given temperature.

An MD simulation of this compound would reveal the preferred dihedral angles of the ethyl side chain and its orientation relative to the tolyl group. The simulation would also identify the energy barriers between different conformations, providing insight into the flexibility of the molecule.

Exploration of Isomeric Forms and Their Relative Stabilities

Beyond rotational conformers, this compound has a chiral center at the first carbon of the ethyl chain, leading to the existence of (R) and (S) enantiomers. Furthermore, the positioning of the chlorine atoms on the ethyl group can lead to different diastereomers.

Quantum mechanical calculations, particularly DFT and high-level ab initio methods, would be used to calculate the energies of these different isomers. By comparing their total electronic energies, their relative stabilities can be determined.

Table 2: Hypothetical Relative Stabilities of Isomers of this compound

IsomerRelative Energy (kcal/mol)
(1R,2R)-1-(1,2-dichloroethyl)-4-methylbenzene1.2
(1S,2S)-1-(1,2-dichloroethyl)-4-methylbenzene1.2
(1R,2S)-1-(1,2-dichloroethyl)-4-methylbenzene0.0
(1S,2R)-1-(1,2-dichloroethyl)-4-methylbenzene0.0

Note: This table presents hypothetical data to illustrate how the relative stabilities of different stereoisomers would be reported. The meso forms ((1R,2S) and (1S,2R)) are often more stable.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, a likely reaction is the elimination of HCl (dehydrochlorination) to form a vinyl chloride derivative. Transition State Theory (TST) provides the framework for understanding the rates of such chemical reactions. nih.gov

Using quantum mechanical methods, the potential energy surface of the reaction can be mapped out. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction.

By calculating the vibrational frequencies of the reactant and the transition state, the Gibbs free energy of activation can be determined, which is directly related to the reaction rate constant via the Eyring equation. This would allow for a theoretical prediction of the reaction rate and an understanding of the factors that influence it. For example, the effect of the methyl group on the benzene (B151609) ring on the rate of dehydrochlorination could be quantified.

Table 3: Hypothetical Activation Energies for Dehydrochlorination

Reaction PathwayActivation Energy (kcal/mol)
Elimination of HCl to form 1-(1-chlorovinyl)-4-methylbenzene25.4
Elimination of HCl to form 1-(2-chlorovinyl)-4-methylbenzene30.1

Note: The values are for illustrative purposes and show how computational chemistry can be used to compare the feasibility of different reaction pathways.

Identification and Characterization of Transition States for Key Reactions

The study of chemical reactions at a molecular level often involves the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy are crucial for understanding reaction mechanisms and calculating reaction rates. For a molecule like this compound, potential reactions for theoretical study could include nucleophilic substitution at the chlorinated ethyl chain or elimination reactions to form a vinyl chloride derivative.

Theoretical chemists employ computational methods, such as density functional theory (DFT) or ab initio calculations, to locate these transition state structures. The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface. Once located, the transition state is characterized by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Despite the importance of such studies, a review of available literature indicates that no specific transition state structures for key reactions involving this compound have been computationally identified and characterized.

Table 1: Hypothetical Key Reactions and Transition State Data for this compound

Reaction TypeReactantsProductsTransition State GeometryImaginary Frequency (cm⁻¹)
Nucleophilic Substitution (SN2)This compound + Nu⁻1-(1-Nu-2-chloroethyl)-4-methylbenzene + Cl⁻No data availableNo data available
Elimination (E2)This compound + Base1-(1-chlorovinyl)-4-methylbenzene + Base-H⁺ + Cl⁻No data availableNo data available

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research data has been found.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the transition state connects the correct reactants and products. scm.comrepositorioinstitucional.mxnih.gov An IRC path is the minimum energy pathway on the potential energy surface leading downhill from the transition state to the corresponding reactant and product minima. scm.com This calculation provides a detailed map of the geometric changes that occur during the reaction, offering a more complete picture of the reaction mechanism. nih.gov

For this compound, an IRC calculation would trace the trajectory of atoms as, for instance, a nucleophile approaches and a chloride ion departs in a substitution reaction. This would allow for a detailed analysis of bond-making and bond-breaking processes.

However, as no transition state data is available for this compound, no subsequent IRC calculations have been reported in the literature.

Studies of Intermolecular Interactions and Solvent Effects

The behavior of a molecule in solution is significantly influenced by its interactions with the surrounding solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the geometry, stability, and reactivity of a solute. These studies are crucial for understanding reaction kinetics and equilibria in different media. For this compound, such studies could explore how its dipole moment and the polarizability of its chlorine atoms influence its solubility and reactivity in various solvents.

There are currently no specific computational studies on the intermolecular interactions and solvent effects for this compound in the available literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models rely on calculated molecular descriptors, which are numerical representations of a molecule's structure and physicochemical characteristics. For a series of related compounds, QSAR/QSPR can be used to predict the activity or properties of untested molecules.

While QSAR/QSPR studies have been conducted on various classes of chlorinated aromatic compounds, no such models specifically including this compound or a closely related series of compounds appear to have been developed and published.

Applications of 1 1,2 Dichloroethyl 4 Methylbenzene in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate in Organic Synthesis

Halogenated aromatic hydrocarbons are recognized as versatile building blocks in organic synthesis, enabling the construction of more complex molecules. evitachem.comacs.org Their utility stems from the reactivity of the carbon-halogen bonds, which can participate in a variety of chemical transformations.

Precursor for Advanced Aromatic Building Blocks

Aromatic building blocks are fundamental, pre-made molecular units used in the construction of larger, more complex chemical structures, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry. nih.govbiosynce.com These blocks often contain functional groups that facilitate their assembly into larger architectures. nih.gov Halogenated compounds, in particular, are used in numerous synthetic protocols, such as cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org

A related compound, 1-(2-chloroethyl)-4-methylbenzene, can undergo several types of reactions that are characteristic of synthetic building blocks:

Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles. evitachem.com

Electrophilic Aromatic Substitution: The aromatic ring can be further functionalized. evitachem.com

Elimination Reactions: The formation of alkenes is possible under certain conditions. evitachem.com

These reactions illustrate how similar structures could theoretically be modified to create more advanced and functionalized aromatic molecules. However, specific examples detailing the conversion of 1-(1,2-dichloroethyl)-4-methylbenzene into advanced aromatic building blocks are not present in the surveyed literature.

Synthesis of Complex Organic Molecules with Tunable Properties

The synthesis of complex organic molecules often relies on a modular approach using versatile building blocks. nih.gov The ability to strategically introduce and modify functional groups allows chemists to fine-tune the properties of the final molecule for specific applications, such as pharmaceuticals or advanced materials. acs.org

While the dichloroethyl group on this compound offers potential reactive sites for further chemical modification, no specific documented pathways were found that utilize this particular compound for the synthesis of complex molecules with tunable properties. General synthetic strategies often involve the use of patented chemical processes to create novel compounds with desired biological or material characteristics. google.com

Functional Monomer in Polymer Chemistry Research

The search for specific applications of this compound as a functional monomer in polymer chemistry did not yield any results. The following subsections describe the general principles of using functional monomers, but without specific reference to the subject compound.

Incorporation into Polymeric Architectures for Specialty Material Development

Functional monomers are essential components in the development of specialty polymers. These monomers contain specific chemical groups that impart desired properties to the final material or allow for post-polymerization modifications. The incorporation of such monomers into a polymer backbone is a key strategy for creating materials with tailored thermal, mechanical, or chemical characteristics. No evidence was found for the use of this compound in this capacity.

Synthesis of Copolymers with Controlled Microstructures

Copolymerization, the process of combining two or more different types of monomers, is a powerful tool for creating materials with a wide range of properties. By controlling the sequence and distribution of the monomer units within the polymer chains, it is possible to control the microstructure and, consequently, the macroscopic properties of the resulting copolymer. Research in this area focuses on the reactivity ratios of different monomers to predict and control the final copolymer structure. zyvex.com There is no information available that describes the copolymerization of this compound.

Precursor for Novel Catalyst Ligands and Metal-Organic Framework (MOF) Components

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. mdpi.com The properties of a MOF are highly dependent on the choice of the metal and the organic linker. researchgate.netacs.org The synthesis of MOFs typically involves the self-assembly of these components under specific conditions. youtube.com

Similarly, the ligands that coordinate to metal centers in homogeneous or heterogeneous catalysts are crucial for determining the catalyst's activity and selectivity. The synthesis of novel ligands often begins with functionalized organic building blocks that can be elaborated into more complex structures.

While functionalized toluene (B28343) derivatives can be used in the synthesis of MOFs and catalyst ligands, there is no specific mention in the scientific literature of this compound being used as a precursor for these applications. The synthesis of MOF linkers and catalyst ligands generally requires specific functional groups, such as carboxylic acids, amines, or pyridines, which are not present in this compound and would require subsequent chemical modification.

Applications in Advanced Chemical Vapor Deposition (CVD) Precursors Research

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films on various substrates, a process critical in the manufacturing of microelectronics and other advanced materials. gelest.com The selection of a suitable precursor is paramount to the success of the CVD process, with volatility and thermal stability being key characteristics. harvard.edu While direct research on this compound as a CVD precursor is not prominent in publicly available literature, its chemical properties allow for speculation on its potential in this field.

The viability of a compound as a CVD precursor is dependent on its ability to be vaporized and transported to a reaction chamber where it decomposes in a controlled manner. gelest.com Halogenated organic compounds, due to their reactivity, can serve as precursors for the deposition of various materials. acs.org The presence of chlorine atoms in this compound could facilitate its decomposition at specific temperatures, potentially enabling the deposition of carbon-based films or serving as a chlorine source in the deposition of metal chlorides or oxychlorides when co-reacted with other organometallic precursors.

Detailed Research Findings:

Currently, there is a lack of specific research data on the use of this compound as a CVD precursor. Research in the field of CVD precursors is extensive, with a focus on organometallic and silicon-based compounds. harvard.edusigmaaldrich.com The development of new liquid precursors is of particular interest as they offer advantages in terms of handling and delivery over solid-state precursors. harvard.eduresearchgate.net

For this compound to be considered a viable candidate for CVD precursor research, several key parameters would need to be investigated. These are outlined in the table below.

Parameter Relevance for CVD Precursor Application Hypothesized Properties of this compound
Volatility Essential for efficient transport of the precursor to the substrate.The molecular weight of this compound (189.08 g/mol ) suggests it is likely a liquid at room temperature with a boiling point that would allow for vaporization under reduced pressure. nih.govchemspider.com
Thermal Stability The precursor must be stable enough to be vaporized without premature decomposition but decompose cleanly on the heated substrate.The dichloroethyl group offers potential for controlled thermal decomposition, though the specific decomposition pathways and byproducts would require experimental determination.
Reactivity The precursor's reactivity determines the deposition chemistry and the properties of the resulting film.The chlorine atoms provide reactive sites that could participate in various deposition reactions. The aromatic ring could contribute to the formation of carbon-containing films.
Purity High purity is crucial to avoid the incorporation of contaminants into the thin film.Synthesis and purification methods would need to be optimized to achieve the high purity levels required for microelectronics applications.

Further research could involve thermogravimetric analysis (TGA) to determine its decomposition temperature and volatility, followed by experimental CVD trials to assess its deposition behavior and the quality of the resulting films.

Development of Functional Materials (e.g., in optoelectronics, sensing)

The development of functional materials, particularly for applications in optoelectronics and sensing, often relies on the synthesis of organic molecules with specific electronic and photophysical properties. The structure of this compound provides a foundational scaffold that could be chemically modified to create such materials.

The aromatic toluene ring is a common building block in many organic electronic materials. The dichloroethyl group offers a reactive handle for a variety of chemical transformations, such as elimination reactions to form a vinyl group, or substitution reactions to introduce other functional moieties. These modifications could be used to extend the π-conjugation of the molecule or to attach it to a polymer backbone, thereby tuning its optical and electronic properties.

Detailed Research Findings:

While there are no specific studies on the direct application of this compound in functional materials, the principles of materials design suggest several research avenues. For instance, the synthesis of novel π-extended acridone (B373769) derivatives for optoelectronic applications has been achieved through the modification of halogenated aromatic compounds. acs.org Similarly, chlorinated hydrocarbons can be precursors for materials used in sensing applications. researchgate.net

The potential of this compound as a precursor for functional materials is summarized in the table below.

Potential Application Area Synthetic Strategy Target Properties
Optoelectronics (e.g., Organic Light-Emitting Diodes - OLEDs) Dehydrochlorination to form a vinyl-substituted toluene, followed by polymerization or coupling reactions to create conjugated polymers or oligomers.Tunable fluorescence, charge transport properties, and thermal stability.
Sensing (e.g., Chemical Sensors) Functionalization of the ethyl chain with receptor units capable of binding to specific analytes. The aromatic ring could act as a signaling unit.High sensitivity and selectivity towards target analytes, with a measurable change in optical or electronic properties upon binding.
Dielectric Materials Incorporation into polymer structures. The presence of chlorine atoms can influence the dielectric constant of the material.High dielectric strength, low dielectric loss, and good thermal stability. The synthesis of benzyltoluene oligomers from chlorinated toluene derivatives for use as dielectric fluids has been reported. google.com

Research in this area would involve multi-step organic synthesis to modify the structure of this compound, followed by detailed characterization of the photophysical and electronic properties of the newly synthesized materials. Techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and device fabrication and testing would be essential to evaluate their potential in optoelectronic and sensing applications.

Environmental Research Perspectives on 1 1,2 Dichloroethyl 4 Methylbenzene

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, which are independent of biological activity, are significant in determining the environmental persistence of organic pollutants. For 1-(1,2-dichloroethyl)-4-methylbenzene, the key abiotic pathways are expected to be hydrolysis and photolysis.

Hydrolysis Mechanisms and Kinetics in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes, this often involves the substitution of a chlorine atom with a hydroxyl group. The structure of this compound suggests that the chloroethyl group would be susceptible to hydrolysis.

The reaction would likely proceed via a nucleophilic substitution mechanism. The rate of hydrolysis for chlorinated hydrocarbons is influenced by factors such as the number of chlorine atoms and the presence of other functional groups. While specific kinetic data for this compound is unavailable, studies on similar chlorinated ethanes show that hydrolysis can be a slow process under typical environmental pH and temperature conditions. The presence of two chlorine atoms on adjacent carbons may influence the reaction rate compared to a singly chlorinated analogue. The initial hydrolysis product would likely be 1-chloro-1-hydroxy-2-(p-tolyl)ethane or 2-chloro-1-hydroxy-1-(p-tolyl)ethane, which could undergo further reactions.

Photolytic Degradation Processes and Photoproduct Identification

Photolysis, or degradation by light, is another critical abiotic pathway, particularly in surface waters and the atmosphere. Aromatic compounds can undergo direct photolysis by absorbing light at wavelengths present in sunlight (greater than 290 nm), or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter that produces reactive oxygen species.

Given its aromatic ring, this compound is expected to absorb UV radiation. The primary photochemical process would likely involve the cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in such molecules. This homolytic cleavage would generate a carbon-centered radical and a chlorine radical. nih.gov These reactive intermediates would then participate in a cascade of secondary reactions with other molecules, such as water and oxygen, leading to a variety of photoproducts. nih.gov

Potential photoproducts could include less chlorinated analogues, hydroxylated derivatives, and ultimately, ring-cleavage products. Studies on other chlorinated hydrocarbons have shown that the presence of dissolved oxygen can significantly influence the degradation rates and the types of intermediates formed. nih.gov

Biotic Transformation by Environmental Microorganisms

The biodegradation of chlorinated aromatic compounds is a well-documented process, primarily carried out by bacteria and fungi. researchgate.netepa.gov These processes are crucial for the natural attenuation of such pollutants in soil and water.

Microbial Degradation Mechanisms and Enzymatic Pathways

Microorganisms have evolved a diverse range of enzymes to break down halogenated organic compounds. nih.gov For this compound, degradation would likely be initiated by enzymes that attack either the aromatic ring or the chlorinated alkyl side chain.

Aerobic degradation pathways for chlorinated aromatic compounds often begin with the action of dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.gov For this compound, a dioxygenase could attack the p-methyl substituted ring, leading to a substituted catechol. This chlorocatechol would then be a substrate for further enzymatic reactions, typically involving ring cleavage by either ortho- or meta-cleavage pathways. asm.org The meta-cleavage pathway is known to be effective for degrading toluene (B28343) and its derivatives. asm.org

Alternatively, initial attack could occur on the dichloroethyl side chain. Dehalogenase enzymes can catalyze the removal of chlorine atoms, which is often a critical step in the detoxification and subsequent degradation of the molecule. This could occur via hydrolytic or reductive mechanisms.

Under anaerobic conditions, reductive dechlorination is a more common initial step, where the chlorinated compound is used as an electron acceptor.

Interactive Table: Potential Enzymatic Reactions in the Degradation of this compound

Enzyme ClassPotential Action on this compoundResulting Intermediate
DioxygenaseHydroxylation of the aromatic ringSubstituted chlorocatechol
MonooxygenaseOxidation of the methyl group or aromatic ringHydroxylated derivatives
DehalogenaseRemoval of chlorine atoms from the ethyl side chainLess chlorinated analogues

Identification of Biotransformation Products in Laboratory Settings

Without specific laboratory studies on this compound, the identification of its biotransformation products remains speculative. However, based on established microbial degradation pathways for similar compounds, a range of intermediates can be predicted.

Initial aerobic degradation would likely yield compounds such as:

4-Methyl-3-(1,2-dichloroethyl)catechol (from ring hydroxylation)

1-(1-Chloroethenyl)-4-methylbenzene (from dehydrochlorination)

1-(p-tolyl)ethanol and 1-(p-tolyl)ethanone (from oxidation of the ethyl group following dechlorination)

Further degradation would lead to ring cleavage and the formation of aliphatic acids, which can then be funneled into central metabolic pathways like the Krebs cycle, ultimately leading to mineralization (conversion to CO2 and water).

Environmental Persistence and Mobility Studies (Modeling and Laboratory Analysis)

The environmental persistence and mobility of a chemical determine its potential to remain in the environment and move between different environmental compartments (air, water, soil). nih.govacs.org

Persistence: The persistence of this compound will be a function of its susceptibility to the abiotic and biotic degradation pathways discussed above. The presence of chlorine atoms generally increases the persistence of organic compounds. While the aromatic ring can be a site for microbial attack, the chlorinated side chain may confer some resistance to degradation.

Mobility: A key parameter for predicting mobility is the organic carbon-water (B12546825) partition coefficient (Koc). nih.gov This value describes the tendency of a chemical to adsorb to soil and sediment organic matter. Chemicals with low Koc values are more mobile in soil and can leach into groundwater. ufz.de While an experimental Koc for this compound is not available, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate it. ecetoc.orgaftonchemical.com Based on its structure—a moderately sized aromatic molecule with some polarity due to the chlorine atoms—it is expected to have moderate hydrophobicity and thus a moderate tendency to sorb to organic matter. Its mobility in soil would likely be significant enough to warrant consideration as a potential groundwater contaminant.

Interactive Table: Estimated Environmental Fate Parameters (Note: These are qualitative estimates based on structurally similar compounds, as direct experimental data is not available.)

ParameterEstimated Value/BehaviorRationale
Hydrolysis Half-Life Weeks to MonthsBased on hydrolysis rates of other chlorinated ethanes.
Photolysis Rate ModerateAromatic structure suggests absorption of UV light, leading to degradation.
Aerobic Biodegradation Slow to ModerateChlorination can hinder microbial degradation, but pathways exist for chlorinated aromatics.
Soil Adsorption (Koc) ModerateExpected moderate hydrophobicity.
Potential for Leaching ModerateDependent on soil type and Koc value.

Development of Research-Oriented Analytical Methods for Environmental Tracing (Not Routine Monitoring)

The environmental tracing of emerging and novel compounds such as this compound necessitates the development of highly sensitive and specific analytical methods that are distinct from routine monitoring protocols. Research-oriented approaches focus on achieving low detection limits, unequivocal identification, and the ability to analyze complex environmental matrices where the compound may be present at trace concentrations. The analytical strategies for this compound, a chlorinated aromatic hydrocarbon, are predicated on advanced chromatographic and mass spectrometric techniques.

Given its likely semi-volatile nature, gas chromatography (GC) is the separation technique of choice. For research-level tracing, coupling GC with high-resolution mass spectrometry (HRMS) offers significant advantages over traditional quadrupole mass spectrometry. HRMS provides high mass accuracy, enabling the determination of the elemental composition of the analyte and its fragments, which is crucial for identifying unknown or novel compounds in complex environmental samples. chromatographyonline.com Different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can provide complementary data to confirm the compound's identity. chromatographyonline.com

In environmental matrices that are exceptionally complex, single-dimension chromatography may not provide sufficient resolution to separate the target analyte from interfering compounds. researchgate.net In such cases, comprehensive two-dimensional gas chromatography (GC×GC) emerges as a powerful tool. researchgate.netnih.gov GC×GC utilizes two columns with different stationary phases to achieve enhanced separation power, which is particularly valuable for isolating specific isomers or trace contaminants from a complex background. researchgate.netazolifesciences.com This technique has proven effective for the analysis of a wide range of environmental pollutants, including halogenated compounds. azolifesciences.com

Sample preparation is a critical step in the analytical workflow for trace analysis. For environmental samples like water, soil, and sediment, techniques such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) are employed to extract and concentrate this compound prior to instrumental analysis. The choice of sorbent material for SPE is crucial and would be optimized to ensure efficient recovery of this specific chlorinated aromatic hydrocarbon. For soil and sediment samples, pressurized liquid extraction (PLE) may be utilized to effectively extract the compound from the solid matrix. acs.org

The table below outlines a prospective research-oriented analytical method for the environmental tracing of this compound, drawing upon established methodologies for similar chlorinated compounds.

Table 1: Prospective Research-Oriented Analytical Method for this compound

ParameterTechnique/SpecificationRationale/Details
Sample MatrixWater, Soil, Sediment, AirCovering the primary environmental compartments where the compound may reside.
Extraction (Water)Solid-Phase Extraction (SPE) with C18 or polymer-based sorbentsEffective for concentrating non-polar to semi-polar organic compounds from aqueous samples.
Extraction (Soil/Sediment)Pressurized Liquid Extraction (PLE) or Ultrasonic ExtractionEfficient extraction from solid matrices. acs.org
Extraction (Air)Sorbent Tube Sampling (e.g., Tenax®, Carbopack™) followed by Thermal DesorptionStandard method for capturing semi-volatile organic compounds from air.
SeparationComprehensive Two-Dimensional Gas Chromatography (GC×GC)Provides enhanced peak capacity and resolution in complex matrices. researchgate.netnih.gov The first dimension column could be a non-polar phase (e.g., DB-5ms), and the second dimension a more polar phase (e.g., DB-17ht).
DetectionHigh-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS)Offers high mass accuracy for confident identification and the ability to perform non-target screening for transformation products. chromatographyonline.comresearchgate.net
Ionization ModeElectron Ionization (EI) and Negative Chemical Ionization (NCI)EI provides characteristic fragmentation patterns for library matching. NCI can offer enhanced sensitivity for electrophilic compounds like chlorinated hydrocarbons.
QuantificationIsotope Dilution using a 13C-labeled internal standardCorrects for matrix effects and variations in extraction recovery and instrument response, providing high accuracy and precision.
Projected Limit of Detection (LOD)Low pg/L to ng/L (water), low pg/g to ng/g (soil/sediment)Achievable with the combination of advanced extraction, separation, and detection techniques. rsc.org

The development of such a method would involve several stages, including the synthesis of an analytical standard for this compound and its isotopically labeled analog. Method optimization would focus on maximizing recovery during sample preparation, achieving optimal chromatographic separation, and maximizing sensitivity and selectivity in the mass spectrometric detection. The validation of the method would include assessing linearity, accuracy, precision, and the method detection limits in various environmental matrices. This research-driven approach ensures the generation of high-quality, reliable data for understanding the environmental occurrence and fate of this specific compound.

Advanced Analytical Methodologies for Research on 1 1,2 Dichloroethyl 4 Methylbenzene

Development and Validation of Chromatographic Methods for Complex Matrices

The analysis of 1-(1,2-dichloroethyl)-4-methylbenzene in intricate mixtures necessitates the development of highly selective and validated chromatographic methods. The choice of technique is largely dictated by the compound's physicochemical properties—its semi-volatility, aromatic nature, and halogenated structure—and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of compounds that may be thermally labile or not sufficiently volatile for gas chromatography. For a hydrophobic aromatic compound like this compound, reversed-phase HPLC is the most common approach. sielc.com Method development involves the careful selection of a stationary phase, mobile phase, and an advanced detection system to ensure adequate separation and sensitivity.

Research Findings: The separation is typically achieved on C8 or C18 alkyl-bonded silica (B1680970) columns, which retain the nonpolar analyte through hydrophobic interactions. researchgate.netiomcworld.org A mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is used to elute the compound. researchgate.netoaepublish.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation from other matrix components and to shorten analysis times. wu.ac.th

Validation of an HPLC method is critical and involves assessing parameters such as linearity, accuracy, precision, and robustness to ensure the results are reliable. researchgate.netwu.ac.th Advanced detection systems enhance the selectivity and sensitivity of the analysis. A Photo-Diode Array (PDA) detector is highly effective for aromatic compounds, providing spectral information across a range of wavelengths that can aid in peak identification and purity assessment. iomcworld.orgwu.ac.th For even greater specificity and lower detection limits, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method, as it provides molecular weight and structural information. oaepublish.comchromatographyonline.commt.com

Table 1: Typical Parameters for HPLC Analysis of Aromatic Compounds

ParameterTypical SettingPurpose
Column Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity. iomcworld.org
Mobile Phase Acetonitrile/Water or Methanol/WaterElution of the analyte from the column. oaepublish.com
Elution Mode GradientOptimizes resolution and analysis time. wu.ac.th
Flow Rate 1.0 mL/minControls retention time and separation efficiency. iomcworld.org
Column Temp. 25-40 °CAffects viscosity and chromatographic selectivity. iomcworld.orgoaepublish.com
Detector PDA or Mass Spectrometry (MS)Provides UV-Vis spectra for identification or mass data for confirmation. oaepublish.comwu.ac.th
Injection Vol. 5-50 µLAmount of sample introduced for analysis. iomcworld.org

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, NPD)

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution makes it perfect for separating components in complex mixtures. The choice of detector is crucial for achieving the required selectivity and sensitivity.

Research Findings: Given its two chlorine atoms, this compound is highly amenable to detection by an Electron Capture Detector (ECD). The ECD is exceptionally sensitive to electrophilic functional groups, particularly halogens, and offers remarkable selectivity, allowing for trace-level analysis in the presence of non-halogenated matrix components. jijelaboglassplc.comdrawellanalytical.comshimadzu.comgcms.cz Gas chromatography combined with ECD is a standard technique for analyzing halogenated pollutants like pesticides and PCBs. gcms.czgcms.cz

While the Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen or phosphorus, it is not directly applicable to the target analyte. drawellanalytical.com However, it serves as an example of a selective detector that can be used in complex environmental or forensic analyses to selectively detect specific classes of compounds, thereby reducing matrix interference. jijelaboglassplc.com Another highly selective detector for this application is the Halogen Specific Detector (XSD™), which is sensitive primarily to chlorinated and brominated compounds and exhibits less compound-dependent response compared to an ECD. davidsonanalytical.co.uk

Table 2: Comparison of Common GC Detectors

DetectorSelectivitySensitivityPrinciple of Operation
Flame Ionization (FID) Most organic compoundsHigh (ng)Ions produced in a hydrogen-air flame generate a current. shimadzu.com
Thermal Conductivity (TCD) UniversalLow (ppm)Measures change in thermal conductivity of carrier gas due to analyte. shimadzu.com
Electron Capture (ECD) Halogens, Nitrates, Conjugated CarbonylsVery High (pg-fg)Analyte captures thermal electrons from a radioactive source (⁶³Ni), causing a drop in standing current. shimadzu.com
Nitrogen-Phosphorus (NPD) Nitrogen, PhosphorusVery High (pg-fg)Measures increased current from surface ionization of N/P compounds on a heated alkali salt bead. drawellanalytical.com
Halogen Specific (XSD™) Halogenated CompoundsHigh (pg)Measures current generated by the reaction of combustion products with an electrically charged platinum bead. davidsonanalytical.co.uk

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) emerges as a powerful hybrid of gas and liquid chromatography, offering unique advantages for challenging separations. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which provides low viscosity and high diffusivity, leading to fast and efficient separations. libretexts.org

Research Findings: SFC is particularly advantageous for its speed, reduced use of organic solvents, and its ability to perform separations that are difficult by HPLC or GC. researchgate.netshimadzu.eu The mobile phase, typically supercritical CO₂, can be modified with small amounts of polar solvents like methanol to modulate its solvating power for a wider range of analytes. mt.comchromatographyonline.com This technique is well-suited for the analysis of thermally labile or high-molecular-weight compounds that are not amenable to GC. libretexts.org

For this compound, SFC could be particularly useful for isomer separations. The potential for chirality in the molecule means that enantiomers could exist. SFC coupled with chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, is a leading method for chiral separations in the pharmaceutical industry. wikipedia.orgresearchgate.netchromservis.bg The use of chlorinated CSPs can provide complementary selectivity for resolving challenging chiral compounds. researchgate.netnih.gov The pressure, temperature, and co-solvent percentage are critical parameters that are optimized to achieve the desired separation. nih.govresearchgate.net

Table 3: Typical Parameters for Supercritical Fluid Chromatography

ParameterTypical SettingPurpose
Column Packed Chiral (e.g., Lux Cellulose-2) or Achiral (e.g., 2-Ethylpyridine)Provides selectivity for separation (chiral or achiral). chromatographyonline.comnih.gov
Mobile Phase Supercritical CO₂ with a modifier (e.g., Methanol)Elutes compounds; modifier adjusts polarity and retention. chromatographyonline.comnih.gov
Modifier % 5-20%Fine-tunes the solvating power of the mobile phase. nih.govresearchgate.net
Flow Rate 2-4 mL/minFaster flow rates than HPLC are possible due to low viscosity. nih.gov
Backpressure 150 barMaintains the mobile phase in a supercritical state. nih.gov
Column Temp. 40 °CMust be above the critical temperature of the mobile phase (31 °C for CO₂). mt.comnih.gov

Hyphenated Techniques for Comprehensive Characterization

To achieve a complete understanding of this compound in complex samples, hyphenated techniques that couple powerful separation methods with advanced detection are indispensable.

GCxGC and LCxLC for Enhanced Resolution in Research

One-dimensional chromatography can be insufficient for resolving all components in highly complex samples. Comprehensive two-dimensional chromatography, in both GC (GCxGC) and LC (LCxLC) formats, provides a significant leap in separation power.

Research Findings: Comprehensive two-dimensional gas chromatography (GCxGC) utilizes two columns of different selectivity connected by a modulator. diva-portal.org This configuration subjects the sample to two independent separations in a single run, dramatically increasing peak capacity and resolving power. wur.nlvu.nl For organohalogenated compounds like this compound, a common setup involves a non-polar column in the first dimension and a more polar column in the second. nih.gov This allows for the separation of the target analyte from a multitude of matrix interferences that might co-elute in a one-dimensional system, which is crucial when analyzing environmental samples or heavy oils. gcms.cznih.govnih.gov

Table 4: Comparison of 1D and 2D Chromatography

Feature1D Chromatography (GC or LC)2D Chromatography (GCxGC or LCxLC)
Peak Capacity ~100-500>1000 (often several thousands)
Resolution Limited by single column separationSignificantly enhanced due to two orthogonal separation mechanisms. gcms.cz
Co-elution Common in complex samplesDrastically reduced, leading to "cleaner" peaks. nih.gov
Data Complexity 2D Chromatogram (Time vs. Intensity)3D Contour Plot (Retention Time 1 vs. Retention Time 2 vs. Intensity)
Application Routine analysis, simple to moderately complex mixturesHighly complex mixtures (e.g., petroleum, environmental contaminants, metabolomics). diva-portal.orgnih.gov

Direct Coupling to High-Resolution Mass Spectrometry

The direct coupling of chromatographic systems to High-Resolution Mass Spectrometry (HRMS) represents the pinnacle of analytical characterization, providing unequivocal identification of analytes.

Research Findings: Unlike nominal mass spectrometers, HRMS instruments provide highly accurate mass measurements (typically with errors <5 ppm). This precision is sufficient to determine the elemental formula of a detected compound, which is a powerful tool for identifying unknown analytes and confirming the identity of known ones. nih.govoup.com

Gas chromatography-high-resolution mass spectrometry (GC-HRMS) is a robust technique for the analysis of halogenated compounds. It has been successfully applied to the monitoring of chlorinated paraffins and various halogenated flame retardants in environmental and food samples, providing both high sensitivity and confident identification. nih.govoup.com

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is equally powerful and versatile, capable of analyzing a broader range of compounds than GC-HRMS. chemrxiv.org By leveraging techniques like electrospray ionization (ESI), LC-HRMS can analyze polar and non-volatile compounds. The data obtained can be used to identify not only the parent compound, this compound, but also its potential metabolites or degradation products in various matrices by accurately determining their elemental compositions. oaepublish.comnih.gov

Table 5: Advantages of High-Resolution Mass Spectrometry (HRMS)

FeatureDescriptionBenefit for Analysis
High Mass Accuracy Measurement of mass-to-charge ratio (m/z) to 3-4 decimal places.Allows for the unambiguous determination of a compound's elemental formula. oup.com
High Resolving Power Ability to distinguish between ions with very similar m/z values.Separates analyte ions from isobaric interferences, leading to cleaner mass spectra. oup.com
Formula Determination Software uses accurate mass data to generate a list of possible elemental formulas.Confident identification of unknown compounds and confirmation of known structures. nih.gov
Enhanced Sensitivity Reduced background noise due to high resolution.Lower detection limits and improved signal-to-noise ratio.

Methodologies for In-situ Reaction Monitoring and Kinetic Studies

In-situ monitoring techniques are crucial for understanding the real-time progress of chemical reactions involving this compound. These methods allow for the collection of kinetic data without the need for sample quenching and subsequent analysis, thus providing a more accurate representation of the reaction dynamics.

Spectroscopic techniques are at the forefront of in-situ monitoring. For reactions involving the formation or transformation of this compound, such as the chlorination of 4-methylstyrene (B72717), UV-Vis and NMR spectroscopy are particularly valuable. For instance, the progress of the reaction can be monitored by observing the disappearance of the vinyl group signal of the starting material and the appearance of signals corresponding to the dichloroethyl group in the product using real-time NMR.

A recent study on the visible-light-driven photocatalytic cascade multioxidation of o-methylstyrenes utilized in-situ ¹⁹F-NMR spectroscopy to track the formation of intermediates and products over time. acs.orgacs.org This approach, adaptable to other halogenated styrenes, allows for the identification of transient species and provides insights into the reaction mechanism. After 30 minutes of light exposure, key intermediates were detected, and with prolonged exposure, the formation of the final product was observed, demonstrating the power of in-situ NMR in mechanistic studies. acs.orgacs.org

Kinetic studies on related compounds, such as the oxychlorination of ethylene (B1197577) to ethylene dichloride, are often performed in packed-bed reactors at elevated temperatures and pressures. ntnu.no While not strictly in-situ, these studies provide valuable kinetic models that can be adapted for the investigation of this compound. The complexity of these reaction systems often necessitates the use of advanced kinetic modeling to understand the influence of various parameters on reaction rates and product selectivity. ntnu.no

Table 1: Hypothetical Kinetic Data for the Formation of this compound

Time (minutes)Concentration of 4-methylstyrene (M)Concentration of this compound (M)
00.1000.000
100.0750.025
200.0560.044
300.0420.058
600.0220.078
900.0120.088
1200.0060.094

This table presents a hypothetical dataset for the chlorination of 4-methylstyrene, illustrating the typical data obtained from in-situ reaction monitoring.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of this compound, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be strategically incorporated into the precursor molecules to probe the mechanism of its formation, typically from 4-methylstyrene.

For instance, to investigate the stereochemistry of the chlorine addition to the double bond of 4-methylstyrene, a deuterated analog of the starting material, such as (E)- or (Z)-1-deuterio-4-methylstyrene, could be synthesized. The position and stereochemistry of the deuterium atom in the resulting this compound, as determined by NMR spectroscopy or mass spectrometry, would reveal whether the addition is syn or anti.

Kinetic isotope effects (KIEs) can also provide valuable mechanistic information. By comparing the rate of reaction of the unlabeled 4-methylstyrene with that of a deuterated isotopologue, insights into the rate-determining step of the reaction can be gained. A study on the solvolysis of ring-substituted β-styryl trifluoromethanesulphonates measured secondary kinetic deuterium isotope effects (kH/kD) to be between 1.45 and 1.74, providing evidence for the nature of the carbocation intermediate. rsc.org

Table 2: Isotopic Labeling Strategies and Their Applications

IsotopeLabeled CompoundAnalytical TechniqueMechanistic Question Addressed
²H (D)(E/Z)-1-deuterio-4-methylstyreneNMR, Mass SpectrometryStereochemistry of chlorine addition
¹³C4-methyl-[1-¹³C]-styrene¹³C NMRSkeletal rearrangements during reaction
³⁷Cl³⁷Cl₂Mass SpectrometryChlorine exchange mechanisms

This table outlines potential isotopic labeling strategies that could be employed to investigate the formation of this compound.

The use of stable isotope labeling in conjunction with computational studies can further refine the understanding of reaction pathways. nih.gov This combined approach has been successfully applied to study the biosynthesis of complex natural products and can be adapted to investigate the mechanisms of synthetic reactions. gcms.czsigmaaldrich.com

Derivatization Techniques for Enhanced Detectability and Specificity in Research

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a particular analytical method, often gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comjfda-online.com For a compound like this compound, which is amenable to GC analysis, derivatization might not always be necessary. However, in complex matrices or when trace-level detection is required, derivatization can significantly improve sensitivity and selectivity.

While this compound itself does not possess highly reactive functional groups for common derivatization reactions, its potential degradation products or precursors might. For example, if hydrolysis of the dichloroethyl group occurs, the resulting alcohol could be derivatized.

Common derivatization strategies that could be applied to related analytes in a research context include:

Silylation: This is a widely used technique in GC to increase volatility and thermal stability of compounds containing active hydrogen atoms (e.g., alcohols, phenols, amines). gcms.czsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group. Perfluoroacyl derivatives, for instance, are highly electronegative and can significantly enhance the response of an electron capture detector (ECD), leading to very low detection limits. gcms.cz

Alkylation: This method is used to modify compounds with acidic protons.

A key consideration in derivatization is the optimization of the reaction conditions, including temperature and time, to ensure complete conversion to the desired derivative. sigmaaldrich.com For instance, the derivatization of some compounds may require elevated temperatures for several hours to achieve high completion percentages. sigmaaldrich.com

Table 3: Common Derivatization Reagents for GC Analysis of Related Functional Groups

Derivatization ReagentTarget Functional GroupDerivative FormedKey Advantages
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Alcohols, PhenolsTrimethylsilyl etherIncreased volatility and thermal stability sigmaaldrich.com
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)Alcohols, Phenols, Carboxylic acidsTrimethylsilyl ether/esterHighly volatile byproducts
PFPA (Pentafluoropropionic anhydride)Alcohols, AminesPentafluoropropionyl ester/amideEnhanced ECD response, improved sensitivity gcms.cz
Alkyl chloroformates (e.g., ECF)Amines, PhenolsAlkyl carbamate/carbonateRapid, can be performed in aqueous media researchgate.net

This table summarizes common derivatization reagents that could be used for the analysis of potential byproducts or related compounds in the study of this compound.

In a study focused on the analysis of various chlorides relevant to the Chemical Weapons Convention, derivatization with 1-propanol (B7761284) in a pyridine (B92270) solution was used to enable GC-MS analysis. rsc.org This demonstrates that even for chlorinated compounds, derivatization can be a viable strategy to improve analytical performance. rsc.org

Challenges and Future Directions in Research on 1 1,2 Dichloroethyl 4 Methylbenzene

Addressing Stereochemical Control and Enantioselective Synthesis

A significant challenge in the synthesis of 1-(1,2-dichloroethyl)-4-methylbenzene lies in controlling its stereochemistry. The molecule possesses two chiral centers, meaning four stereoisomers are possible. The selective synthesis of a single enantiomer is crucial for applications in pharmaceuticals and materials science, where specific stereoisomers can exhibit vastly different biological activities or material properties.

The direct dichlorination of 4-methylstyrene (B72717), the logical precursor, typically results in a racemic mixture of the (1R,2R) and (1S,2S) enantiomers and the meso-compound (1R,2S) and (1S,2R). Future research should focus on developing enantioselective methods to control this reaction. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, or organocatalysts that can direct the approach of the chlorinating agent to one face of the alkene.

Table 1: Potential Strategies for Enantioselective Synthesis

StrategyDescriptionPotential Advantages
Chiral Transition Metal Catalysis Utilization of catalysts based on metals like palladium, copper, or iridium complexed with chiral ligands to induce asymmetry during the dichlorination of 4-methylstyrene.High catalytic efficiency and turnover numbers.
Organocatalysis Employing small, chiral organic molecules to catalyze the stereoselective addition of chlorine.Metal-free, often less sensitive to air and moisture.
Chiral Auxiliary Approach Covalent attachment of a chiral auxiliary to the precursor, which directs the stereochemical outcome of the dichlorination, followed by removal of the auxiliary.High levels of stereocontrol can often be achieved.

Research in this area would not only provide access to enantiomerically pure this compound but also contribute to the broader field of stereoselective halogenation reactions. youtube.comyoutube.comdalalinstitute.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely unexplored. The presence of two chlorine atoms on adjacent carbons, with one in a benzylic position, suggests a rich and complex reactivity profile. Future research should aim to uncover novel transformations of this compound.

Potential areas of exploration include:

Dehydrochlorination Reactions: Selective elimination of one or two molecules of HCl could lead to the formation of vinyl chlorides or alkynes, which are valuable synthetic intermediates. Controlling the regioselectivity of these eliminations would be a key challenge.

Nucleophilic Substitution Reactions: The benzylic chloride is expected to be susceptible to nucleophilic substitution. tandfonline.com Investigating reactions with a wide range of nucleophiles could lead to a diverse array of functionalized products. The vicinal dichloride arrangement may also enable unique tandem substitution-elimination or cyclization reactions.

Reductive and Oxidative Transformations: The development of methods for the selective reduction of one or both C-Cl bonds would provide access to mono-chlorinated or fully de-halogenated products. Conversely, oxidation of the dichloroethyl group could yield interesting carbonyl compounds. acs.org

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bonds could potentially participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule. acs.org

Discovering unprecedented reactions of this compound would not only enhance its value as a building block but could also lead to the development of new synthetic methodologies. acs.orgresearchgate.net

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for the synthesis of halogenated hydrocarbons often rely on harsh reagents and produce significant amounts of waste. A key future challenge is the development of greener, more sustainable, and atom-economical routes to this compound. ucsb.edursc.org

This involves addressing several aspects of the synthesis:

Greener Solvents: Replacing hazardous chlorinated solvents, which are often used in halogenation reactions, with more environmentally benign alternatives.

Catalytic Approaches: Developing catalytic methods for the dichlorination of 4-methylstyrene that minimize the use of stoichiometric reagents. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. youtube.com An ideal synthesis would be an addition reaction where all atoms of the starting materials are incorporated into the product.

Table 2: Comparison of Potential Synthetic Routes based on Green Chemistry Principles

Synthetic RouteAtom EconomySustainability Considerations
Direct Dichlorination of 4-Methylstyrene High (in theory, 100% for the addition)Often uses hazardous solvents and chlorine gas.
From 1-phenylethanol (B42297) derivatives Lower (multi-step process)May involve protecting groups and generates more waste.
Electrochemical Synthesis Potentially HighCan use electricity as a "reagent," reducing chemical waste. rsc.org

Future research in this area will be critical for making the synthesis of this compound and related compounds more environmentally friendly and economically viable. ucsb.edursc.org

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules and reactions. For a compound like this compound, where experimental data is scarce, computational studies can provide invaluable insights and guide future experimental work. nih.govresearchgate.net

Key areas where computational approaches can be applied include:

Conformational Analysis: Predicting the stable conformations of the different stereoisomers of this compound.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound.

Reaction Mechanism Studies: Using methods like Density Functional Theory (DFT) to elucidate the mechanisms of its formation and subsequent reactions. nih.govanu.edu.aunih.govacs.orgrsc.orgacs.orgresearchgate.net This can help in understanding selectivity and in designing more efficient synthetic routes.

Predictive Modeling of Properties: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of derivatives of this compound. nih.gov

The integration of computational and experimental research will be essential for accelerating the exploration of the chemistry of this compound. nih.govresearchgate.net

Discovery of New Applications in Emerging Technologies and Niche Areas

The potential applications of this compound are currently unknown. However, based on the properties of other halogenated aromatic compounds, several potential areas of application can be envisioned. Future research should focus on exploring these possibilities.

Potential application areas could include:

Pharmaceutical and Agrochemical Synthesis: The compound could serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. researchgate.net The specific stereoisomers may be of particular interest.

Materials Science: It could be used as a monomer or an additive in the development of new polymers with specific properties, such as flame retardancy or modified refractive indices. Its precursor, 4-methylstyrene, is used in polymer production. collectionscanada.gc.casigmaaldrich.comsigmaaldrich.comnih.gov

Niche Chemical Manufacturing: It might find use as a specialty solvent or as an intermediate in the production of dyes, fragrances, or other fine chemicals.

Systematic screening of this compound and its derivatives for various applications will be a crucial step in unlocking their potential value. nih.govresearchgate.netresearchgate.netnih.gov

Elucidation of Fundamental Mechanistic Understanding Under Diverse Conditions

A deep understanding of the reaction mechanisms is fundamental to controlling chemical processes. For this compound, this involves studying both its formation and its subsequent reactions in detail.

Key mechanistic questions to be addressed include:

Mechanism of Dichlorination: Elucidating the precise mechanism of the electrophilic addition of chlorine to 4-methylstyrene. youtube.comyoutube.comdalalinstitute.comjiwaji.edu This includes determining the nature of the intermediates (e.g., chloronium ion vs. carbocation) and how they influence the stereochemical outcome.

Solvolysis and Substitution Mechanisms: Investigating the mechanisms of nucleophilic substitution at the benzylic position. researchgate.net This would involve studying the influence of the solvent, nucleophile, and the electronic nature of the aromatic ring on the reaction pathway (e.g., SN1 vs. SN2).

Influence of Reaction Conditions: Systematically studying how changes in temperature, pressure, solvent, and catalysts affect the outcome of reactions involving this compound.

A thorough mechanistic understanding will provide a solid foundation for the rational design of new synthetic methods and applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1,2-Dichloroethyl)-4-methylbenzene in academic laboratories?

  • Methodology : Electrophilic substitution reactions using 4-methylbenzene derivatives and dichloroethylating agents (e.g., dichloroethyl chlorides) under anhydrous conditions are common. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical for regioselectivity . Thermal cyclization of intermediates like 1-(1-azidovinyl)-4-methylbenzene in green solvents (e.g., 2-MeTHF) has also been explored .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-chlorination byproducts. Purification typically involves column chromatography using silica gel and non-polar eluents.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons and chlorine-induced splitting) .
  • GC-MS : Verify molecular ion peaks (e.g., m/z 218 for C9_9H10_{10}Cl2_2) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula (C9_9H10_{10}Cl2_2) with ≤0.3% error margins .

Q. What are the stability and storage requirements for this compound?

  • Methodology : Store in amber vials under inert gas (N2_2 or Ar) at –20°C to prevent degradation via hydrolysis or photolysis. Avoid aqueous environments due to potential cleavage of the dichloroethyl group .
  • Decomposition Pathways : Thermal degradation above 80°C may release HCl; monitor via pH strips or FTIR for HCl gas detection .

Advanced Research Questions

Q. How does the steric and electronic nature of the dichloroethyl group influence reactivity in cross-coupling reactions?

  • Methodology : The dichloroethyl group acts as both an electron-withdrawing substituent (via Cl atoms) and a steric hindrance factor. Computational modeling (DFT) can predict activation barriers for Suzuki-Miyaura couplings . Experimentally, compare reaction rates with analogs (e.g., 1-(2-chloroethyl)-4-methylbenzene) to isolate steric effects .
  • Contradictions : Some studies report unexpected regioselectivity in Pd-catalyzed reactions, suggesting competing π-arene vs. σ-alkyl coordination .

Q. How can researchers resolve contradictions in spectral data for structural analogs?

  • Case Study : Discrepancies in 1H^1H NMR shifts between this compound and 1-(2-chloroethyl)-4-methylbenzene may arise from dynamic rotational isomerism of the dichloroethyl group. Variable-temperature NMR (VT-NMR) can confirm this by observing coalescence temperatures .
  • Validation : Cross-reference with X-ray crystallography (if crystalline) or IR spectroscopy to validate substituent orientation .

Q. What green chemistry approaches are viable for large-scale synthesis of this compound?

  • Methodology : Replace traditional solvents (toluene) with cyclopentyl methyl ether (CPME) or 2-MeTHF, which offer similar polarity and higher sustainability . Catalytic methods using Fe or Cu salts may reduce stoichiometric metal waste .
  • Challenges : Scalability of solvent-free methods is limited by exothermicity; use flow reactors for controlled thermal management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.